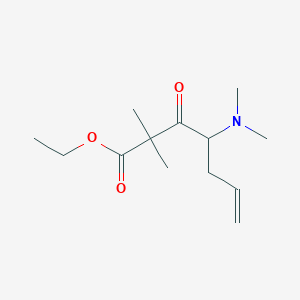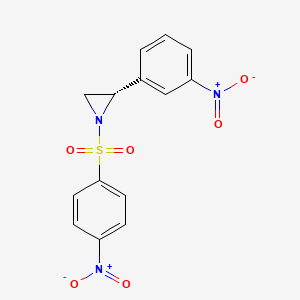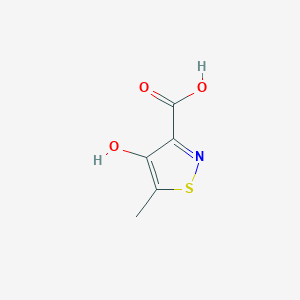
4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring. This compound is notable for its aromatic properties, which arise from the delocalization of π-electrons within the ring structure. The presence of both hydroxyl and carboxylic acid functional groups makes it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid typically involves the reaction of 4-hydroxybenzene-1-benzothiomide with ethyl-2-chloro acetoacetate. This reaction proceeds under basic conditions, often using potassium carbonate as a base in a mixture of methanol and water .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Applications De Recherche Scientifique
4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes
Mécanisme D'action
The mechanism of action of 4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
- 2-Aminothiazole-4-carboxylic acid
- 4-Hydroxy-2-quinolone
Uniqueness
4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups on the thiazole ring. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds .
Propriétés
Numéro CAS |
716361-63-6 |
|---|---|
Formule moléculaire |
C5H5NO3S |
Poids moléculaire |
159.17 g/mol |
Nom IUPAC |
4-hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H5NO3S/c1-2-4(7)3(5(8)9)6-10-2/h7H,1H3,(H,8,9) |
Clé InChI |
NUSMUKZICSYFFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NS1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



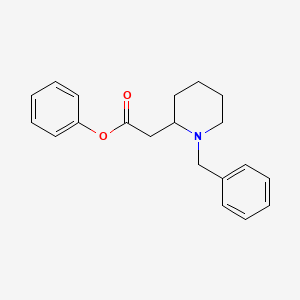

![4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol](/img/structure/B14219224.png)

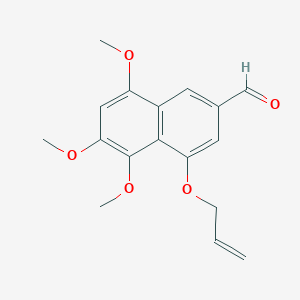
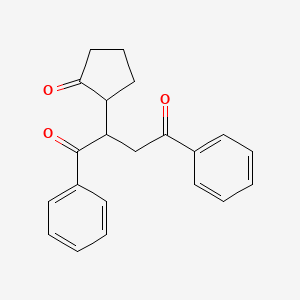
![2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one](/img/structure/B14219257.png)
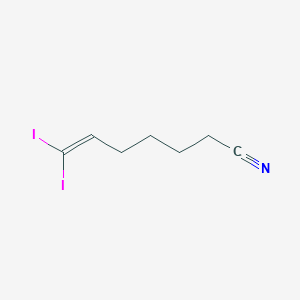
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N'-(1-phenylethyl)urea](/img/structure/B14219267.png)

![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl-](/img/structure/B14219286.png)
